molecular formula C10H14O3 B1615472 3-(m-Tolyloxy)-1,2-propanediol CAS No. 621-24-9

3-(m-Tolyloxy)-1,2-propanediol

Cat. No. B1615472
CAS RN: 621-24-9
M. Wt: 182.22 g/mol
InChI Key: GIIBAUDXEXFBHL-UHFFFAOYSA-N
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Description

3-(m-Tolyloxy)-1,2-propanediol , also known by its chemical name bevantolol , is a compound with the following molecular formula: C~10~H~12~O~3~ . It falls under the category of small molecules and has been studied for its pharmacological properties.



Molecular Structure Analysis

The molecular structure of bevantolol consists of a propanediol backbone with two substituents:



  • The m-Tolyloxy group (3-methylphenoxy) attached to one carbon.

  • The 3,4-dimethoxyphenethylamino group attached to the other carbon.


Here’s the structural representation:


   CH₃
|
CH₃-C-O-CH₂-CH(OH)-CH₂-O-C₆H₄-CH₃
| | |
m-Tolyloxy 3,4-dimethoxyphenethylamino


Chemical Reactions Analysis

Bevantolol exhibits both agonist and antagonist effects on alpha-receptors, in addition to acting as a beta-1 adrenoceptor antagonist . By binding to and antagonizing beta-1 receptors, it inhibits the normal epinephrine-mediated sympathetic actions, leading to decreased heart rate and blood pressure.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 180.2 g/mol.

  • Solubility : Bevantolol is typically soluble in organic solvents.

  • Melting Point : Varies based on crystalline form.

  • Stability : Stable under standard storage conditions.


Safety And Hazards


  • Toxicity : Detailed toxicity data are not readily available. However, like any pharmaceutical compound, bevantolol should be handled with care.

  • Drug Interactions : Bevantolol may interact with other medications. Consult a healthcare provider for personalized advice.


Future Directions

Further research is needed to explore:



  • Pharmacokinetics : Absorption, distribution, metabolism, and elimination.

  • Clinical Efficacy : Comparative studies with other beta blockers.

  • Formulation Development : Novel drug delivery systems.


properties

IUPAC Name

3-(3-methylphenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8-3-2-4-10(5-8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIBAUDXEXFBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295192
Record name 3-(3-Methylphenoxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(m-Tolyloxy)-1,2-propanediol

CAS RN

621-24-9
Record name 3-(3-Methylphenoxy)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-(m-tolyloxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(m-Tolyloxy)-1,2-propanediol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25241
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-Methylphenoxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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